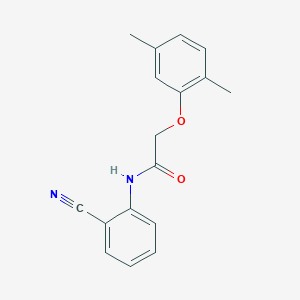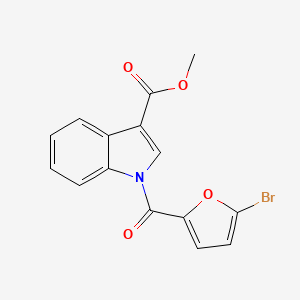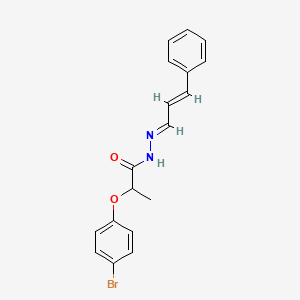![molecular formula C21H16BrN5 B5731809 1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the inhibition of protein kinases by binding to the ATP-binding site. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. In addition to its effects on protein kinases, this compound has also been found to inhibit the activity of other enzymes and receptors, including tyrosine kinases and G-protein coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone are diverse and vary depending on the target enzyme or receptor. Some of the effects of this compound include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments is its ability to selectively inhibit the activity of specific enzymes and receptors. This specificity allows researchers to study the effects of these enzymes and receptors on various biological processes without interfering with other pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is to investigate its effects on other enzymes and receptors, which may provide new insights into the regulation of various biological processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different experimental conditions.
Synthesis Methods
The synthesis of 1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 2-(4-bromophenyl)-4-quinazolinone with 3-pyridinecarboxaldehyde and hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and receptors. This compound has been found to be particularly effective in inhibiting the activity of protein kinases, which play a critical role in the regulation of cell growth and differentiation. As a result, this compound has been used in the study of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5/c1-14(16-5-4-12-23-13-16)26-27-21-18-6-2-3-7-19(18)24-20(25-21)15-8-10-17(22)11-9-15/h2-13H,1H3,(H,24,25,27)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCWXEZFJFLDII-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)




![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)


